molecular formula C22H24BrN5O3 B10867145 N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide

N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B10867145
M. Wt: 486.4 g/mol
InChI Key: PBEWKQYHTGELEE-UHFFFAOYSA-N
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Description

N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a brominated indole core, a morpholinomethyl group, and a dimethylaminobenzohydrazide moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The morpholinomethyl group can be introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the indole derivative. Finally, the dimethylaminobenzohydrazide moiety can be attached through a hydrazone formation reaction with the corresponding benzohydrazide .

Chemical Reactions Analysis

N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several potential scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The morpholinomethyl group and the dimethylaminobenzohydrazide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24BrN5O3

Molecular Weight

486.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C22H24BrN5O3/c1-26(2)17-6-3-15(4-7-17)21(29)25-24-20-18-13-16(23)5-8-19(18)28(22(20)30)14-27-9-11-31-12-10-27/h3-8,13,30H,9-12,14H2,1-2H3

InChI Key

PBEWKQYHTGELEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCOCC4)O

Origin of Product

United States

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